molecular formula C10H11FO2 B1387969 1-(4-Ethoxy-2-fluorophenyl)ethanone CAS No. 851667-22-6

1-(4-Ethoxy-2-fluorophenyl)ethanone

Cat. No.: B1387969
CAS No.: 851667-22-6
M. Wt: 182.19 g/mol
InChI Key: UBLWMMAZASRSJY-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-2-fluorophenyl)ethanone is an organic compound with the molecular formula C10H11FO2 It is a derivative of acetophenone, where the phenyl ring is substituted with an ethoxy group at the 4-position and a fluorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxy-2-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethoxy-2-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxy-2-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 4-Ethoxy-2-fluorobenzoic acid.

    Reduction: 1-(4-Ethoxy-2-fluorophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethoxy-2-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It may be investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-ethoxy-2-fluorophenyl)ethanone depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing fluorine atom and the electron-donating ethoxy group. These substituents affect the compound’s electrophilicity and nucleophilicity, guiding its interactions with other molecules.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)ethanone: Lacks the ethoxy group, making it less electron-rich.

    1-(4-Ethoxyphenyl)ethanone: Lacks the fluorine atom, making it less electron-withdrawing.

    1-(4-Methoxy-2-fluorophenyl)ethanone: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness: 1-(4-Ethoxy-2-fluorophenyl)ethanone is unique due to the combination of both electron-donating and electron-withdrawing groups on the phenyl ring. This dual substitution pattern imparts distinct chemical properties, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(4-ethoxy-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-3-13-8-4-5-9(7(2)12)10(11)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLWMMAZASRSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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